6-Bromo-4-methyl-1H-indole
Overview
Description
6-Bromo-4-methyl-1H-indole is an indole derivative that is used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical and Chemical Properties Analysis
This compound is an essential starter in 6-substituted indole chemistry .Scientific Research Applications
Marine Natural Products and Antimicrobial Activity
A study on brominated tryptophan alkaloids from Thorectidae sponges identified several brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds exhibited weak to moderate inhibitory activity against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005).
Molecular Structure and Electronic Properties
Research on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione explored the structure, Hirshfeld surface analysis, DFT, and thermal analysis of the resulting indole derivative. This study provides insights into the molecular interactions and electronic properties of brominated indoles (Barakat et al., 2017).
Antimicrobial Exometabolites from Cyanobacteria
Bromoanaindolone, a brominated indole alkaloid isolated from the cyanobacterium Anabaena constricta, showed antimicrobial activity. Its structure was determined through IR, MS, and NMR data, indicating the diverse biological activities of brominated indole compounds (Volk et al., 2009).
Synthesis and Applications in Organic Chemistry
A review on indole synthesis methods classified the various strategies for preparing indole derivatives, including those involving brominated compounds. This comprehensive overview emphasizes the importance of indole compounds in organic synthesis and pharmaceutical applications (Taber & Tirunahari, 2011).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Mechanism of Action
Target of Action
6-Bromo-4-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
For instance, factors such as pH can influence the activity and stability of a compound
Biochemical Analysis
Biochemical Properties
6-Bromo-4-methyl-1H-indole plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. In non-cancerous cells, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites . Furthermore, this compound has been shown to impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or enhancing their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a key role in cell signaling . By inhibiting these kinases, this compound can disrupt signaling pathways and alter cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can cause toxic effects, such as liver damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPFDGDDONIZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646467 | |
Record name | 6-Bromo-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-51-4 | |
Record name | 6-Bromo-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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